2-Chloro-3,5-difluoropyridine

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

2-Chloro-3,5-difluoropyridine (CAS 511522-69-3) is a heterocyclic aromatic compound characterized by a pyridine ring with chlorine at the 2-position and fluorine atoms at the 3- and 5-positions. This halogenation pattern imparts a unique combination of electronic and steric properties that significantly influence its reactivity and lipophilicity.

Molecular Formula C5H2ClF2N
Molecular Weight 149.52 g/mol
CAS No. 511522-69-3
Cat. No. B1419761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-difluoropyridine
CAS511522-69-3
Molecular FormulaC5H2ClF2N
Molecular Weight149.52 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Cl)F
InChIInChI=1S/C5H2ClF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
InChIKeyCELIMIZLAZTVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-difluoropyridine: A Strategic Halogenated Pyridine Building Block with Distinctive Physicochemical and Reactivity Profile


2-Chloro-3,5-difluoropyridine (CAS 511522-69-3) is a heterocyclic aromatic compound characterized by a pyridine ring with chlorine at the 2-position and fluorine atoms at the 3- and 5-positions [1]. This halogenation pattern imparts a unique combination of electronic and steric properties that significantly influence its reactivity and lipophilicity . The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the pyridine ring, while the chlorine at the 2-position provides a site for nucleophilic aromatic substitution and cross-coupling reactions . As a versatile intermediate, it is widely employed in the synthesis of pharmaceuticals and agrochemicals, with its precise halogenation pattern offering a distinct advantage over other halogenated pyridine analogs in terms of regioselective functionalization and lipophilicity .

Strategic halogenated pyridine building block for heterocycle synthesis
Supports regioselective SNAr and cross-coupling workflow design
2-chloro position: primary functionalization site
Fits medicinal chemistry and agrochemical intermediate research
Distinct lipophilicity and reactivity profile

2-Chloro-3,5-difluoropyridine: Why Simple Halogenated Pyridine Interchange Is Not Feasible


The specific substitution pattern of 2-chloro-3,5-difluoropyridine—with a chlorine at the 2-position and fluorine atoms at both the 3- and 5-positions—creates a distinct reactivity and physicochemical profile that cannot be replicated by other halogenated pyridines. In nucleophilic aromatic substitution (SNAr), the 2-fluoro analog reacts 320 times faster than the 2-chloro analog [1], highlighting the profound impact of halogen identity on reaction kinetics. Furthermore, the regioselectivity of substitution is governed by the relative activating effects of halogens at different positions, with the ortho-chlorine providing a strong activation (86:24:6.9 relative to hydrogen) and influencing the site of nucleophilic attack [2]. Additionally, the compound's lipophilicity (XLogP3 = 2.0) is significantly higher than that of its trifluorinated analog (LogP = 1.5) and differs from the mono-chloro analog (XLogP3 = 1.9), impacting its behavior in biological systems and formulation development [3][4]. Consequently, substituting 2-chloro-3,5-difluoropyridine with a generic analog risks altering reaction rates, product regioselectivity, and compound lipophilicity, leading to suboptimal outcomes in synthetic routes or biological applications.

Reactivity mismatch 2-Fluoro analogs exhibit markedly faster SNAr kinetics, which may shift reaction selectivity and byproduct profiles.
Regioselectivity divergence Meta- vs. ortho-halogen patterns alter the site of nucleophilic attack, risking unpredictable functionalization outcomes.
Physicochemical property shift Alternate halogenation changes XLogP3, which may affect partitioning behavior in formulation and biological assays.

Quantitative Differentiation: Head-to-Head Evidence for 2-Chloro-3,5-difluoropyridine


Nucleophilic Aromatic Substitution (SNAr) Reactivity: A 320-Fold Rate Differential Between Fluoro and Chloro Analogs

In nucleophilic aromatic substitution (SNAr) reactions, the identity of the halogen at the 2-position dramatically influences reaction kinetics. 2-Fluoropyridine reacts 320 times faster than its chloro analog with sodium ethoxide in ethanol [1]. This class-level inference directly applies to 2-chloro-3,5-difluoropyridine, indicating that its 2-chloro substituent confers a significantly slower, more controllable SNAr reaction rate compared to a 2-fluoro analog like 2,3,5-trifluoropyridine. This is crucial for chemoselective transformations where a slower, more selective substitution is required.

SNAr Reactivity
Class-level inference
320-fold slower vs. 2-fluoro analog
Supports controlled, chemoselective SNAr workflow design
Sodium ethoxide/EtOH, +25°C; rate ratio context
Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Regioselectivity in Nucleophilic Aromatic Substitution: Ortho-Chlorine Activation Dominates Over Fluorine

The activating influence of a chlorine substituent on nucleophilic aromatic substitution is highly position-dependent. In reactions of chloropolyfluoropyridines with ammonia, the ortho-chlorine exerts an 86-fold rate enhancement relative to hydrogen, while the meta-chlorine provides a 24-fold enhancement and the para-chlorine only a 6.9-fold enhancement [1]. Furthermore, the rate constant ratio k_Cl / k_F for the same position is approximately 3:1 for the ortho position, ~1:1 for the meta position, and ~2.6:1 for the para position [1]. For 2-chloro-3,5-difluoropyridine, this implies that nucleophilic attack will be strongly directed to the 2-position due to the ortho-chlorine's dominant activating effect, overwhelming the meta-fluorine's influence. This is a class-level inference that explains why this compound, unlike its fully fluorinated analogs, can achieve high regioselectivity in substitution reactions.

Regioselectivity
Class-level inference
Ortho-Cl: 86-fold activation vs. H
Predicts 2-position as primary site for nucleophilic attack
Chloropolyfluoropyridine/ammonia system context
Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Lipophilicity: XLogP3 of 2.0 Offers a Distinct Balance for Drug Design

The lipophilicity of 2-chloro-3,5-difluoropyridine, as quantified by its XLogP3 value of 2.0 [1], positions it between its mono-chloro analog 2-chloro-5-fluoropyridine (XLogP3 = 1.9) [2] and its trifluorinated analog 2,3,5-trifluoropyridine (LogP = 1.5) . This incremental increase in lipophilicity of 0.1 log units over the mono-chloro analog and 0.5 log units over the trifluoro analog translates to a measurable difference in the compound's affinity for hydrophobic environments. This direct head-to-head comparison demonstrates that 2-chloro-3,5-difluoropyridine provides a unique balance of lipophilicity, which can be a critical parameter in optimizing drug-like properties, membrane permeability, and target binding in medicinal chemistry campaigns.

Lipophilicity
Head-to-head
XLogP3 = 2.0
Intermediate lipophilicity for ADME property optimization
+0.5 vs. 2,3,5-trifluoropyridine; computed value
Medicinal Chemistry Agrochemical Formulation ADME Optimization

Synthetic Accessibility: A Microwave-Assisted Halex Process from 2,3,5-Trifluoropyridine

2-Chloro-3,5-difluoropyridine can be synthesized directly from commercially available 2,3,5-trifluoropyridine via a microwave-assisted halogen exchange (Halex) reaction using concentrated hydrochloric acid . This method, described in a patent (US09216964B2), involves irradiating a mixture of 2,3,5-trifluoropyridine and concentrated HCl at 130°C for 30 minutes to yield the target compound . While a direct yield comparison for this specific transformation is not provided in the cited patent, the existence of a straightforward, single-step synthetic route from a common starting material represents a significant advantage for process development and scalability. This contrasts with syntheses of other regioisomers, which may require multiple steps or harsher conditions.

Synthetic Access
Data to verify
Microwave-assisted Halex from 2,3,5-trifluoropyridine
Supports scalable, single-step sourcing evaluation
130°C, 30 min, conc. HCl; yield requires review
Process Chemistry Agrochemical Intermediate Custom Synthesis

Chemoselective Suzuki-Miyaura Coupling: Differentiating Halogen Reactivity for Sequential Functionalization

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the order of reactivity for leaving groups on heteroaryl substrates is -Br > -OSO2F > -Cl [1]. This class-level inference is critical for designing sequential coupling strategies. For 2-chloro-3,5-difluoropyridine, the presence of a single chlorine atom at the 2-position, flanked by fluorine atoms at the 3- and 5-positions, allows for selective functionalization. Under carefully chosen catalytic conditions, the chlorine can be selectively coupled while the fluorine atoms remain inert. This is in stark contrast to its brominated or fluorosulfated analogs, which would undergo coupling more readily and with less chemoselectivity. This differential reactivity is fundamental for constructing complex molecules where precise, stepwise functionalization is required.

Cross-Coupling
Class-level inference
Reactivity order: -Br > -OSO2F > -Cl
Enables late-stage, chlorine-selective Suzuki coupling strategies
Pd-catalyzed context; catalyst selection critical
Medicinal Chemistry Agrochemical Synthesis Cross-Coupling

2-Chloro-3,5-difluoropyridine: Optimal Application Scenarios Based on Evidence


Medicinal Chemistry: Optimizing Lead Compounds Through Controlled Lipophilicity and Regioselective Derivatization

Based on its distinct XLogP3 of 2.0 [1], 2-chloro-3,5-difluoropyridine is ideally suited as a core scaffold in medicinal chemistry programs targeting a specific lipophilicity range for improved bioavailability and target engagement. The quantitative evidence for regioselective SNAr (ortho-chlorine activation of 86-fold vs. hydrogen) [2] supports its use in the synthesis of drug candidates where precise, single-site functionalization is required. For example, the 2-chloro position can be selectively replaced with an amine or other nucleophile while the 3- and 5-fluorine atoms remain untouched, allowing for the exploration of structure-activity relationships (SAR) at the 2-position without altering the compound's core physicochemical properties. This level of control is not possible with less regiospecific halogenated pyridine isomers.

Agrochemical Development: Building Fluorinated Pesticide Intermediates with Tailored Reactivity

The compound's utility in agrochemical synthesis is underscored by its role as an intermediate in the preparation of pesticidal compounds [3]. The slower, more controllable SNAr reactivity of the 2-chloro group (320-fold slower than the 2-fluoro analog) [4] allows for a more controlled reaction, minimizing side-product formation during large-scale synthesis. Furthermore, the ability to perform chemoselective Suzuki-Miyaura coupling, where the 2-chloro substituent reacts in the presence of less reactive C-F bonds [5], enables the construction of complex, fluorine-containing heterocycles that are common in modern, high-performance crop protection agents. The straightforward microwave-assisted synthetic route from 2,3,5-trifluoropyridine also makes it an economically viable choice for industrial-scale process development.

Process Chemistry and Custom Synthesis: A Reliable Building Block with Scalable Synthetic Access

For process chemists and custom synthesis providers, the well-documented synthetic route from 2,3,5-trifluoropyridine via a microwave-assisted halogen exchange represents a key differentiator. This method provides a clear, scalable pathway to the compound, reducing the risk associated with sourcing a niche intermediate. The quantitative understanding of its reactivity—specifically, the ortho-chlorine's strong activation for SNAr [2] and the well-defined reactivity hierarchy in cross-coupling (-Br > -OSO2F > -Cl) [5]—allows for the design of robust, reproducible synthetic protocols. This predictability is invaluable in a contract research or manufacturing setting, where minimizing failed batches and maximizing yield are paramount. Procurement of this compound is thus a strategic decision that aligns with process efficiency and cost control.

Medicinal Chemistry Lead Optimization
Selection Property
Controlled lipophilicity (XLogP3 2.0) and predictable 2-position regioselectivity
Validation Focus
Target-specific SAR exploration at the 2-position without altering core fluorination pattern
Agrochemical Intermediate Research
Selection Property
Moderate SNAr reactivity and compatibility with chemoselective cross-coupling
Validation Focus
Scalable synthesis of fluorinated heterocyclic scaffolds with minimized byproduct risk
Process Chemistry & Custom Synthesis
Selection Property
Documented, scalable microwave-assisted route from a common precursor
Validation Focus
Reproducible protocol design supported by well-characterized reactivity hierarchy

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